3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of ethoxy groups and a nitrophenyl carbamothioyl moiety attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy groups are introduced through etherification reactions, while the nitrophenyl carbamothioyl moiety is added via a nucleophilic substitution reaction. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and 2-nitroaniline. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced benzamides, and substituted benzamides with various functional groups.
Scientific Research Applications
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl carbamothioyl moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
- 3,4,5-triethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide
- 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Uniqueness
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of ethoxy groups and the nitrophenyl carbamothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-4-27-16-11-13(12-17(28-5-2)18(16)29-6-3)19(24)22-20(30)21-14-9-7-8-10-15(14)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHSBCGHCSJOPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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